3-(4-chlorophenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
3-(4-chlorophenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Piperidinylmethyl Group: This step involves nucleophilic substitution reactions to attach the piperidinylmethyl group.
Introduction of the Trifluoromethyl Group: This can be achieved using trifluoromethylation reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 7th position can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dihydro derivatives.
Substitution Products: Various functionalized derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes.
Receptor Binding: Studied for their binding affinity to various receptors.
Medicine
Therapeutic Agents: Potential use in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
Pharmaceuticals: Used in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in disease pathways.
Receptor Modulation: Binding to and modulating the activity of specific receptors.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Natural compounds with similar chromen-4-one core structures.
Coumarins: Compounds with similar biological activities.
Uniqueness
Trifluoromethyl Group: The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability.
Piperidinylmethyl Group: This group may enhance the compound’s binding affinity to specific molecular targets.
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClF3NO3/c1-13-4-2-3-11-28(13)12-17-18(29)10-9-16-20(30)19(14-5-7-15(24)8-6-14)22(23(25,26)27)31-21(16)17/h5-10,13,29H,2-4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGQGMJUWTZGSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)Cl)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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